Ethyl 3-methyl-3-nonyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate is an organic compound with the molecular formula C15H28O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-methyl-3-nonene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired epoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-3-nonyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-epoxy-3-methyldodecanoate
- 3-Nonyl-3-methyl-2-oxiranecarboxylic acid ethyl ester
Uniqueness
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate is unique due to its specific structure, which combines a long nonyl chain with an epoxide ring and an ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
83803-54-7 |
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Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl 3-methyl-3-nonyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H28O3/c1-4-6-7-8-9-10-11-12-15(3)13(18-15)14(16)17-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
YHCBZNQNUSFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(O1)C(=O)OCC)C |
Origin of Product |
United States |
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